![molecular formula C30H34O3 B12525323 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol CAS No. 828913-70-8](/img/structure/B12525323.png)
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol is a complex organic compound with the molecular formula C₃₀H₃₄O₃. This compound is characterized by its cyclopentanol core, substituted with benzyloxy and phenylpropylidene groups. It has a significant molecular mass of 442.589 Da and is known for its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol: A closely related compound with similar structural features.
2,5-Bis(4-methoxybenzylidene)cyclopentanone: Another compound with a cyclopentane core and benzylidene substitutions.
Uniqueness
4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
特性
CAS番号 |
828913-70-8 |
|---|---|
分子式 |
C30H34O3 |
分子量 |
442.6 g/mol |
IUPAC名 |
4,4-bis(phenylmethoxymethyl)-2-(1-phenylpropylidene)cyclopentan-1-ol |
InChI |
InChI=1S/C30H34O3/c1-2-27(26-16-10-5-11-17-26)28-18-30(19-29(28)31,22-32-20-24-12-6-3-7-13-24)23-33-21-25-14-8-4-9-15-25/h3-17,29,31H,2,18-23H2,1H3 |
InChIキー |
HBDKQVJKLBTLCB-UHFFFAOYSA-N |
正規SMILES |
CCC(=C1CC(CC1O)(COCC2=CC=CC=C2)COCC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




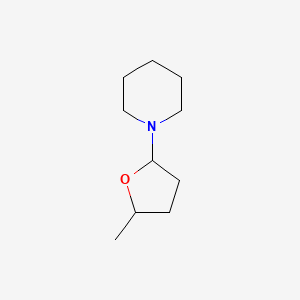
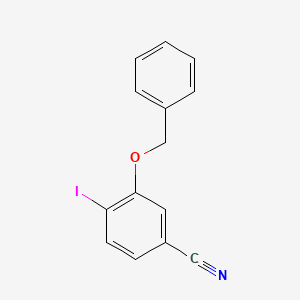
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
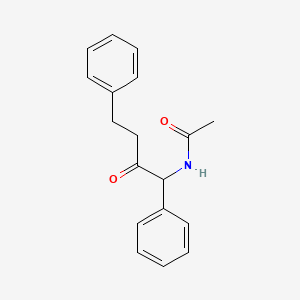
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
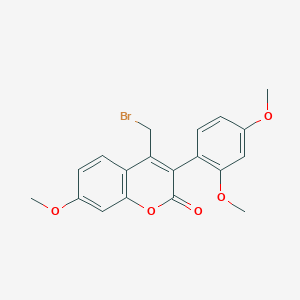
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
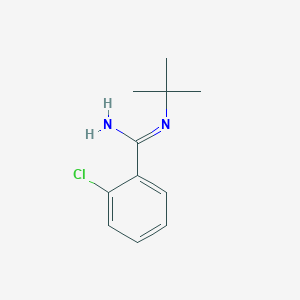
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
